![molecular formula C6H5BrN2O2 B3243044 5-Bromo-2-hydroxynicotinamide CAS No. 1544385-73-0](/img/structure/B3243044.png)
5-Bromo-2-hydroxynicotinamide
Overview
Description
5-Bromo-2-hydroxynicotinic acid, also known as 5-Bromo-2-hydroxynicotinamide, is a chemical compound with the molecular formula C6H4BrNO3 . It has a molecular weight of 218.01 and is typically in solid form . The IUPAC name for this compound is 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxynicotinamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the 3D structure of the molecule.
Physical And Chemical Properties Analysis
5-Bromo-2-hydroxynicotinamide is a solid at room temperature . It has a molecular weight of 218.01 and its molecular formula is C6H4BrNO3 .
Scientific Research Applications
1. Large Scale Preparation in Synthesis
An improved procedure for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid, which is derived from 5-Bromo-2-hydroxynicotinamide, uses sodium hypobromite generated from sodium bromide and commercial bleach solution. This method safely provides high yields of the pure compound, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
2. In vivo Metabolism Study
While not directly related to 5-Bromo-2-hydroxynicotinamide, studies on the in vivo metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine in rats can provide insights into metabolic pathways that may be relevant for similar bromo-substituted compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Future Directions
Future research could explore the potential biological activity of 5-Bromo-2-hydroxynicotinamide and its derivatives. For instance, some 5-bromo-salicylamide derivatives have shown enhanced biological activity . Further studies could also investigate the synthesis methods, chemical reactions, and mechanism of action of this compound.
properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLISURWFVRSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.